Eptazocine hydrobromide

Übersicht

Beschreibung

Eptazocine hydrobromide is a synthetic opioid analgesic developed by Nihon Iyakuhin Kogyo Co., Ltd. It is extensively used as a narcotic-antagonizing analgesic for relieving post-operative pains and pains from cancer . The compound is known for its efficacy in managing moderate to severe pain, making it a valuable asset in the medical field.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of eptazocine hydrobromide involves a novel, mild, and practical asymmetric process starting from 1-methyl-7-methoxy-2-tetralone. The process is catalyzed by N-(p-trifluoromethylbenzyl)cinchonidinium bromide. The reaction conditions are optimized to obtain the product in excellent overall yield and purity . The commercial synthetic route involves traditional resolution with concomitant discard of 50% in mass of the unwanted isomer .

Industrial Production Methods: Industrial production methods for this compound typically involve phase-transfer asymmetric catalysis using cinchona alkaloid-derived quaternary ammonium salts. This method is practical and efficient, delivering the product in high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions: Eptazocine hydrobromide undergoes various chemical reactions, including alkylation and Mannich cyclization . These reactions are crucial for constructing the tricyclic compound in eight linear steps.

Common Reagents and Conditions: The synthesis involves reagents such as 1-methyl-7-methoxy-2-tetralone and 1,5-dibromopentane, with N-(p-trifluoromethylbenzyl)cinchonidinium bromide as the catalyst . The reaction conditions are optimized to achieve high yield and purity.

Major Products Formed: The major product formed from these reactions is this compound, which is obtained in excellent yield and purity .

Wissenschaftliche Forschungsanwendungen

Chemistry

Eptazocine hydrobromide serves as a model compound in studies involving:

- Asymmetric Synthesis : Utilized in research to explore novel synthetic routes and optimize reaction conditions.

- Phase-Transfer Catalysis : Investigated for its role in enhancing reaction efficiency in organic synthesis.

Biology

Research has focused on:

- Opioid Receptor Interactions : Studies have demonstrated its effects on cellular signaling pathways related to pain modulation.

- Cerebral Metabolism : Eptazocine has been shown to improve anoxic changes in cerebral energy metabolism in animal models subjected to toxic agents like potassium cyanide (KCN) .

Medicine

This compound is extensively studied for:

- Analgesic Properties : Demonstrated efficacy in managing moderate to severe pain, particularly post-operative and cancer-related pain. Its analgesic efficacy is reported to be 1-2 times that of pentazocine .

- Adjuvant Therapy : Evaluated as an adjunct in anesthetic management for patients on long-term antipsychotic therapy .

Data Table: Comparative Analgesic Efficacy

| Compound Name | Mechanism of Action | Analgesic Efficacy | Clinical Use |

|---|---|---|---|

| This compound | Kappa agonist, Mu antagonist | 1-2 times that of Pentazocine | Post-operative and cancer pain |

| Pentazocine | Kappa agonist | Baseline | Moderate pain |

| Butorphanol | Mixed agonist-antagonist | Moderate | Pain relief with lower abuse potential |

| Nalbuphine | Mixed agonist-antagonist | Moderate | Pain relief |

Case Study 1: Post-operative Pain Management

A clinical study evaluated the effectiveness of this compound as an analgesic in post-operative patients. Results indicated that patients receiving eptazocine reported significantly lower pain scores compared to those receiving traditional opioids, highlighting its potential as a safer alternative with fewer side effects.

Case Study 2: Neurological Effects

In a controlled experiment involving mice, eptazocine was administered following exposure to sublethal doses of KCN. The results showed marked improvements in cerebral energy metabolism, suggesting potential neuroprotective effects alongside its analgesic properties .

Wirkmechanismus

Eptazocine hydrobromide primarily exerts its analgesic effects through binding to opioid receptors in the brain and spinal cord. These receptors are part of the endogenous opioid system, which regulates pain, reward, and addictive behaviors . The compound has a high affinity for kappa receptors and a lesser degree of affinity for mu receptors. Binding to kappa receptors induces analgesia, sedation, and dysphoria, while interaction with mu receptors contributes to pain relief but also the potential for respiratory depression and euphoria .

When this compound binds to these receptors, it activates G-protein coupled intracellular mechanisms. This activation inhibits adenylate cyclase, leading to a decrease in cyclic AMP levels, reducing neurotransmitter release and diminishing the perception of pain . Additionally, the opening of potassium channels and closing of calcium channels result in hyperpolarization of neurons, further decreasing neuronal excitability and the transmission of pain signals .

Vergleich Mit ähnlichen Verbindungen

Eptazocine hydrobromide is unique in its dual action as a kappa opioid receptor agonist and a mu opioid receptor antagonist . Similar compounds include:

Pentazocine: Another synthetic opioid analgesic with similar receptor interactions.

Dezocine: A compound with similar synthetic routes and applications in pain management.

Butorphanol: An opioid analgesic with kappa receptor agonist and mu receptor antagonist properties.

This compound stands out due to its optimized synthetic route, high yield, and purity, making it a valuable compound in both research and clinical settings .

Biologische Aktivität

Eptazocine hydrobromide is a novel analgesic compound that exhibits unique pharmacological properties, primarily acting as a κ-opioid receptor agonist and μ-opioid receptor antagonist. This dual action positions it as a potential alternative to traditional opioids, particularly in pain management and anesthetic applications. The following sections provide a detailed overview of its biological activity, supported by research findings, case studies, and data tables.

This compound functions through its interaction with opioid receptors in the central nervous system. It selectively binds to the κ-opioid receptors, which are associated with analgesic effects, while simultaneously antagonizing μ-opioid receptors, which are often linked to adverse effects such as respiratory depression and addiction.

Key Findings:

- Analgesic Properties : Eptazocine has been shown to relieve pain effectively in various experimental models. For instance, studies indicate that it significantly prolongs survival in mice subjected to hypoxic conditions, suggesting its protective effects on cerebral metabolism during anoxia .

- Cerebral Metabolism : Research indicates that eptazocine may improve anoxic changes in cerebral energy metabolism. In experiments involving cyanide-induced metabolic disruption, eptazocine administration led to increased levels of high-energy phosphates and improved energy charge potential (ECP) in the brain .

Clinical Applications

This compound has been evaluated for its clinical efficacy in various settings, particularly within anesthetic management.

Case Study: Anesthetic Management

A study compared the anesthetic management of patients receiving long-term antipsychotic therapy with and without this compound. The results indicated:

- Reduced Maintenance Concentration : Patients treated with eptazocine required a lower concentration of enflurane (0.37% vs. 0.67%) during anesthesia.

- Improved Hemodynamic Stability : Measurements showed that systolic blood pressure and heart rate instabilities were significantly lower in the eptazocine group compared to controls .

Comparative Efficacy

The following table summarizes key studies assessing the biological activity of this compound:

Safety Profile

This compound has demonstrated a favorable safety profile in clinical studies. No significant side effects were reported during the administration of eptazocine as an adjunct in anesthesia, indicating its potential for safe use in vulnerable patient populations .

Eigenschaften

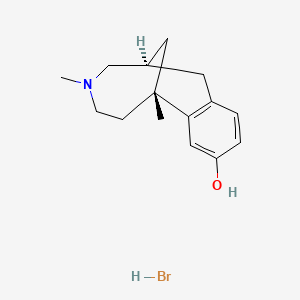

IUPAC Name |

(1S,9S)-1,11-dimethyl-11-azatricyclo[7.4.1.02,7]tetradeca-2(7),3,5-trien-4-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.BrH/c1-15-5-6-16(2)10-11(9-15)7-12-3-4-13(17)8-14(12)15;/h3-4,8,11,17H,5-7,9-10H2,1-2H3;1H/t11-,15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMISFPIWSMSMJD-GPKQSYPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCN(CC(C1)CC3=C2C=C(C=C3)O)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCN(C[C@@H](C1)CC3=C2C=C(C=C3)O)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72150-17-5 | |

| Record name | 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72150-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eptazocine hydrobromide [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072150175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPTAZOCINE HYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/865626Y4ON | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.